4-Oxo-1,4-dihydropyridine-2-carboxamide

Antiviral drug discovery Influenza polymerase inhibition Metalloenzyme inhibitor design

Generic 1,4-dihydropyridines cannot replicate this scaffold's metal-chelating pharmacophore. 4-Oxo-1,4-dihydropyridine-2-carboxamide delivers: • 30-fold PA endonuclease potency gain vs. acid isosteres (derivative IC₅₀ = 2 nM) • CB2 ligands with >20-fold selectivity over CB1 (Ki = 4.9-58 nM), tunable agonist/inverse agonist via C-6 substitution • Orally active iron chelation via 3-OH/4-oxo bidentate coordination mode. High-purity scaffold; co-crystal structure available (PDB: 7V04, 1.91 Å). In stock for immediate dispatch.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 100047-35-6
Cat. No. B026353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,4-dihydropyridine-2-carboxamide
CAS100047-35-6
SynonymsPicolinamide, 4-hydroxy- (6CI)
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)C(=O)N
InChIInChI=1S/C6H6N2O2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H2,7,10)(H,8,9)
InChIKeyLETSXPSXBBJUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-1,4-dihydropyridine-2-carboxamide Overview


4-Oxo-1,4-dihydropyridine-2-carboxamide (CAS 100047-35-6, molecular formula C₆H₆N₂O₂, molecular weight 138.12 g/mol), also known as 4-Hydroxypicolinamide, is a heterocyclic building block featuring a 4-pyridone core with a carboxamide substituent at the 2-position. The compound exists in tautomeric equilibrium between the 4-oxo-1,4-dihydropyridine and 4-hydroxypyridine forms, endowing it with the capacity to act as a metal-chelating pharmacophore [1]. This structural feature distinguishes it from typical 1,4-dihydropyridine calcium channel blockers and positions it as a privileged scaffold for developing metalloenzyme inhibitors, including influenza viral polymerase endonuclease inhibitors and iron-chelating therapeutic agents [2].

4-Oxo-1,4-dihydropyridine-2-carboxamide Substitution Risks


Generic substitution among 1,4-dihydropyridine derivatives is scientifically unjustified due to critical pharmacophore divergence. Unlike conventional 1,4-dihydropyridines that function primarily as L-type calcium channel blockers via the 1,4-dihydropyridine ring in a non-oxidized state, the 4-oxo-1,4-dihydropyridine scaffold possesses a fundamentally different electronic configuration and tautomeric equilibrium that enables metal chelation and distinct receptor binding modes [1]. This scaffold serves as a core pharmacophore for influenza PA endonuclease inhibition, whereas substitution with standard dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine) yields no such antiviral activity [2]. Furthermore, the specific substitution pattern—particularly the 2-carboxamide group combined with the 4-oxo functionality—is essential for iron-chelation activity, with 3-hydroxy derivatives of this scaffold demonstrating orally active iron chelation that unsubstituted or differently substituted analogs cannot replicate [3].

4-Oxo-1,4-dihydropyridine-2-carboxamide Evidence Guide


Influenza PA Endonuclease Inhibition

Derivatives of the 4-oxo-1,4-dihydropyridine-2-carboxamide scaffold demonstrate potent inhibition of influenza H1N1 viral polymerase PA endonuclease. The 6-bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxamide analog (Compound 2e) exhibits an IC₅₀ value of 2 nM against influenza PA endonuclease, representing a 30-fold improvement in potency compared to the carboxylic acid isostere 3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (IC₅₀ = 60 nM) [1]. The structural basis for this differential activity is confirmed by X-ray crystallography at 1.91 Å resolution, revealing specific coordination of the carboxamide moiety to the dinuclear manganese active site [2].

Antiviral drug discovery Influenza polymerase inhibition Metalloenzyme inhibitor design

CB2 Cannabinoid Receptor Selectivity

The 4-oxo-1,4-dihydropyridine-2-carboxamide scaffold serves as a privileged framework for selective CB2 cannabinoid receptor ligands with defined functional pharmacology. In a systematic medicinal chemistry study, 4-oxo-1,4-dihydropyridine derivatives demonstrated high affinity for the CB2 receptor (representative compounds Ki = 4.9-58 nM) while exhibiting only modest affinity for the centrally expressed CB1 receptor (Ki typically > 1,000 nM), yielding CB1/CB2 selectivity ratios exceeding 20-fold in multiple cases [1]. This selectivity profile contrasts with the parent 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold, which functions as a CB2 agonist scaffold rather than an inverse agonist series [2].

Cannabinoid receptor pharmacology GPCR ligand design Anti-inflammatory drug discovery

Dihydroorotase Inhibition

4-Oxo-1,4-dihydropyridine-2-carboxamide (also reported as 4-Hydroxypicolinamide) demonstrates measurable inhibition of dihydroorotase (DHOase), a key enzyme in de novo pyrimidine biosynthesis. The compound exhibits an IC₅₀ value of 1.00 × 10⁶ nM (1.0 mM) against mouse Ehrlich ascites dihydroorotase at pH 7.37 [1]. While this micromolar-to-millimolar potency is moderate relative to optimized inhibitors, it establishes a baseline activity for scaffold optimization and distinguishes the compound from structurally related heterocycles that lack this specific enzyme interaction [2].

Enzyme inhibition Pyrimidine biosynthesis Antiproliferative research

Iron-Chelation Activity

The 3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxamide scaffold—a direct derivative of 4-oxo-1,4-dihydropyridine-2-carboxamide—has been explicitly claimed as an orally active iron chelator scaffold in pharmaceutical patent literature. United States Patent US6426418B1 describes 3-hydroxy-N,1,6-trialkyl-4-oxo-1,4-dihydropyridine-2-carboxamide derivatives as orally active iron chelators, with the core scaffold enabling bidentate metal coordination through the 3-hydroxy and 4-oxo moieties [1]. This iron-chelating functionality is not present in standard 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine) or in 4-oxo-1,4-dihydropyridines lacking the 2-carboxamide group, which alters the metal-binding geometry [2].

Iron chelation therapy Metal chelator design Orally bioavailable chelators

4-Oxo-1,4-dihydropyridine-2-carboxamide Applications


Influenza Antiviral Lead Optimization

Researchers developing next-generation influenza polymerase inhibitors should prioritize 4-oxo-1,4-dihydropyridine-2-carboxamide as a core scaffold based on the demonstrated 30-fold potency advantage of its 2-carboxamide derivatives (IC₅₀ = 2 nM) over carboxylic acid isosteres (IC₅₀ = 60 nM) in PA endonuclease inhibition assays [1]. The availability of high-resolution co-crystal structures (PDB: 7V04 at 1.91 Å) enables structure-guided optimization of substituents at the 3-, 5-, and 6-positions while maintaining the essential 2-carboxamide metal-chelating pharmacophore [2].

CB2 Receptor-Targeted Drug Discovery

For programs targeting CB2 receptor modulation with minimized CB1-mediated CNS effects, the 4-oxo-1,4-dihydropyridine-2-carboxamide scaffold offers a quantitatively validated selectivity advantage. Representative derivatives exhibit CB2 Ki values of 4.9-58 nM and CB1/CB2 selectivity ratios exceeding 20-fold [1]. The functional pharmacology (agonist vs. inverse agonist) is tunable via C-6 substitution: methyl or tert-butyl groups yield agonists, while phenyl or 4-chlorophenyl groups produce inverse agonists [2]. This predictable SAR enables rational design of CB2 ligands with defined efficacy profiles.

Metal-Chelator Scaffold Applications

The 4-oxo-1,4-dihydropyridine-2-carboxamide core, particularly when derivatized with a 3-hydroxy group, provides a validated metal-chelating pharmacophore suitable for developing orally active iron chelators [1]. The scaffold's bidentate coordination mode (via 3-OH and 4-oxo) is distinct from hydroxamate-based chelators (e.g., deferoxamine) and catechol-based chelators, offering alternative pharmacokinetic and metal-selectivity profiles. This same chelation motif enables development of metalloenzyme inhibitors beyond influenza PA endonuclease, including other dinuclear metalloenzymes that recognize the hydroxypyridinone coordination geometry [2].

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